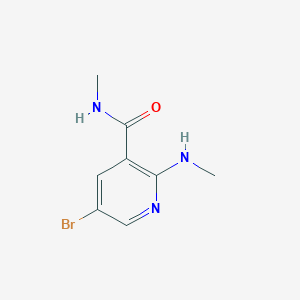

5-Bromo-N-methyl-2-(methylamino)nicotinamide

説明

特性

IUPAC Name |

5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c1-10-7-6(8(13)11-2)3-5(9)4-12-7/h3-4H,1-2H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZQCFCVHMATDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-2-(methylamino)nicotinamide typically involves the bromination of 2-amino-3-methylpyridine followed by subsequent reactions to introduce the methylamino and carboxamide groups . The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

化学反応の分析

Common Chemical Reactions

5-Bromo-N-methyl-2-(methylamino)nicotinamide (CAS: 1250795-17-5) undergoes a range of chemical transformations driven by its functional groups. Below is a detailed breakdown of its reactivity:

1.1 Bromide Substitution

The bromine atom at the 5-position serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Common nucleophiles include hydroxide ions, amines, and sulfur nucleophiles. For example:

| Reagent | Reaction Type | Conditions |

|---|---|---|

| NaOH | Hydrolysis | Aqueous solution, 50°C |

1.2 Amide Hydrolysis

The amide group (CONH2) is susceptible to acid or base hydrolysis, yielding carboxylic acids or their salts. Example conditions:

| Reagent | Reaction Type | Conditions |

| H2SO4 | Acid hydrolysis | Methanol, 80°C, 18h |

1.3 Oxidation/Reduction

The methylamino group (-NHCH3) undergoes oxidation to nitro groups or reduction to amines using reagents like KMnO4 or LiAlH4.

| Reagent | Reaction Type | Conditions |

| KMnO4 | Oxidation | Aqueous solution, 60°C |

| LiAlH4 | Reduction | THF, reflux |

1.4 Isoxazole Ring Functionalization

The isoxazole ring (if present in analogs) can participate in cycloaddition reactions (e.g., Diels-Alder) under thermal or catalytic conditions.

Reaction Mechanisms

2.1 SNAr Mechanism

The bromine atom facilitates nucleophilic substitution via an aromatic transition state. Key intermediates include resonance-stabilized Meisenheimer complexes.

2.2 Hydrolysis Pathway

Amide hydrolysis follows a two-step mechanism:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water or hydroxide.

Analytical Data

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 244.09 g/mol | |

| Solubility | Organic solvents | |

| Stability | Stable under standard conditions |

Future Research Directions

-

Bioavailability studies to assess metabolic stability.

-

Structure-activity relationship (SAR) optimization for therapeutic efficacy.

科学的研究の応用

Medicinal Chemistry

5-Bromo-N-methyl-2-(methylamino)nicotinamide is being investigated for its potential therapeutic effects in various medical conditions:

- Anticancer Activity : Preliminary studies suggest that derivatives of nicotinamide compounds can inhibit tumor growth and angiogenesis, making them potential candidates for cancer therapy. The compound may exhibit similar properties due to its structural analogies to known anticancer agents .

- Neuroprotective Effects : Research indicates that nicotinamide derivatives can protect against neurodegenerative diseases by enhancing NAD+ levels, which are crucial for cellular metabolism and energy production .

Biochemical Research

The compound is also being evaluated for its role in biochemical pathways:

- NAD+ Metabolism : As a derivative of nicotinamide, it may influence NAD+ synthesis pathways, which are vital for cellular functions and have implications in aging and metabolic disorders .

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in pathological processes presents opportunities for developing novel therapeutics targeting metabolic diseases .

Material Science

In material science, 5-Bromo-N-methyl-2-(methylamino)nicotinamide is explored for:

- Synthesis of Novel Materials : Its unique chemical structure allows it to act as a building block for creating new materials with specific electronic and optical properties .

Case Study 1: Anticancer Properties

A study evaluating the anticancer effects of various nicotinamide derivatives, including 5-Bromo-N-methyl-2-(methylamino)nicotinamide, demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of nicotinamide derivatives showed protective effects against cognitive decline. The study measured changes in behavioral tests alongside biochemical markers indicating reduced oxidative stress and inflammation.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Tumor growth inhibition |

| Neuroprotective agents | Cognitive function preservation | |

| Biochemical Research | NAD+ metabolism studies | Insights into aging and metabolic diseases |

| Enzyme inhibition research | Development of targeted therapies | |

| Material Science | Synthesis of electronic materials | Creation of advanced functional materials |

作用機序

The mechanism of action of 5-Bromo-N-methyl-2-(methylamino)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis focuses on analogs with variations in substituents, scaffold modifications, or functional groups, emphasizing their biological and physicochemical differences.

Substituent Effects on Binding Affinity and Potency

Example 1: Derivative 41 vs. 42 (2-Phenylquinazolinones)

- Derivative 42: Contains a para-amino group on the pyridine ring. Potency: IC₅₀ = 3.4 µM against CDK9 .

- Derivative 41: Replaces the para-amino group with a bulkier 2-(methylamino) ethanol moiety. Potency: IC₅₀ = 6.2 µM (two-fold reduction) .

- Key Insight : Bulky substituents at critical positions disrupt interactions with the CDK9 active site (e.g., loss of hydrogen bonding with Phe105), reducing potency .

Example 2: 4-(Methylamino)pyridine vs. 4-AP

- 4-AP (4-Aminopyridine): Known for blocking voltage-gated potassium channels.

- 4-(Methylamino)pyridine: Methyl substitution on the amino group. Activity: At 1–3 mM, potentiates IBa currents in DRG neurons more effectively than 4-AP .

- Key Insight : Methylation enhances membrane permeability or interaction with ion channels, improving bioactivity .

Structural Modifications in Nicotinamide Derivatives

Example 3: 5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide

- CAS : 923785-55-1

- Structure: Replaces the 2-(methylamino) group with a 5-methylpyridinyl moiety.

Example 4: 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide

Critical Insights from Comparative Analysis

Substituent Size and Position: Small, polar groups (e.g., methylamino) enhance target engagement through hydrogen bonding, as seen in CDK9 inhibitors . Bulkier groups (e.g., ethanol derivatives) disrupt binding . Bromine at the 5-position increases steric bulk and electronic effects, influencing both reactivity and target selectivity .

Bioactivity Modulation: Methylation (e.g., 4-(methylamino)pyridine) improves potency in ion channel modulation compared to unmethylated analogs . Trifluoromethyl groups enhance lipophilicity and stability, critical for drug-like properties .

Structural Versatility :

- The nicotinamide scaffold allows diverse substitutions, enabling optimization for specific targets (e.g., kinases, ion channels) .

生物活性

5-Bromo-N-methyl-2-(methylamino)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

5-Bromo-N-methyl-2-(methylamino)nicotinamide is a derivative of nicotinamide, featuring a bromine atom at the 5-position and two methyl groups attached to the nitrogen atoms. Its structure can be represented as follows:

This compound's unique structure allows it to participate in various biochemical pathways, particularly those involving methylation processes.

The biological activity of 5-Bromo-N-methyl-2-(methylamino)nicotinamide is primarily linked to its interaction with nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide. NNMT plays a crucial role in regulating cellular levels of nicotinamide and S-adenosyl-l-methionine (SAM), which are vital for numerous metabolic processes, including NAD+ synthesis and epigenetic modifications .

Key Mechanisms:

- Inhibition of NNMT : By inhibiting NNMT, 5-Bromo-N-methyl-2-(methylamino)nicotinamide may alter NAD+ levels, affecting cellular metabolism and potentially inducing apoptosis in cancer cells.

- Impact on Cancer Metabolism : Increased expression of NNMT has been associated with various cancers, suggesting that NNMT inhibitors can serve as therapeutic agents by disrupting cancer cell metabolism .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 5-Bromo-N-methyl-2-(methylamino)nicotinamide. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including multiple myeloma and other hematological malignancies. The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| RPMI 8226 | 12.5 | Inhibition of proliferation |

| U266 | 15.0 | Induction of apoptosis |

| NCI-H929 | 10.0 | Cell cycle arrest |

Metabolic Regulation

The compound has also been studied for its effects on metabolic pathways. It has been shown to influence lipid metabolism in adipocytes, potentially through modulation of SAM levels, which are critical for fatty acid synthesis .

Research Findings

- Nicotinamide Pathway : Research indicates that compounds like 5-Bromo-N-methyl-2-(methylamino)nicotinamide can significantly impact the nicotinamide salvage pathway, enhancing the understanding of NAD+ metabolism in cancer cells .

- Potential Biomarker : The expression levels of NNMT have been proposed as potential biomarkers for tumor diagnosis and treatment response, reinforcing the importance of targeting this enzyme in cancer therapy .

- Synergistic Effects : Preliminary studies suggest that when combined with other chemotherapeutic agents, 5-Bromo-N-methyl-2-(methylamino)nicotinamide may enhance therapeutic efficacy through synergistic effects on cancer cell death mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。